molecular formula C20H26N4O B2767242 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034530-61-3

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2767242
CAS No.: 2034530-61-3
M. Wt: 338.455
InChI Key: FZZSGGVTZOFCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

Compounds with structures similar to 1-Benzyl-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, especially those featuring piperidine and urea functionalities, have been explored for their potential as acetylcholinesterase inhibitors. For example, a study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas demonstrated their ability to inhibit acetylcholinesterase, with modifications to the basic nitrogen and the ar(o)yl(thio)-urea unit impacting inhibitory activities (Vidaluc et al., 1995). This suggests that modifications to the urea and piperidine components can influence biological activity, which is relevant for designing inhibitors targeting specific enzymes.

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of piperidine and urea derivatives highlights the chemical flexibility and potential for diverse applications of these compounds. For instance, the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-ene reaction of amino acid derivatives showcases the synthetic versatility of piperidine-related structures (Laschat et al., 1996). Additionally, the study on 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase provides insights into structure-activity relationships and the potential for therapeutic applications (Rose et al., 2010).

Neurotropic Activity

The exploration of neurotropic activities in compounds featuring piperidine and urea moieties indicates potential applications in the development of drugs targeting the nervous system. A study on the synthesis and neurotropic activity of (Heterylphenylmethyl)-Amines and -Ureas, including discussions on their potential as antiepileptic drugs, highlights this application area (Shamshin et al., 2001).

Antimicrobial and Anti-Proliferative Activities

Research into the antimicrobial and anti-proliferative activities of novel urea derivatives further underscores the potential biomedical applications of compounds structurally related to this compound. For instance, the study on the synthesis, antimicrobial, and anti-proliferative activities of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives showcases the broad spectrum of biological activities these compounds can exhibit (Al-Mutairi et al., 2019).

Properties

IUPAC Name

1-benzyl-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-13-19(7-10-21-16)24-11-8-18(9-12-24)15-23-20(25)22-14-17-5-3-2-4-6-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSGGVTZOFCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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